Risedronate Sodium

Paget's Disease Alkaline Phosphatase Biochemical Remission

Select Risedronate Sodium for research where class-leading bone normalization, rapid efficacy, and superior GI tolerability intersect. This third-generation bisphosphonate achieves >77% Paget's disease remission (vs. 10.5% etidronate) and a 6-month onset for non-vertebral fracture risk reduction (HR 0.70). Uniquely, it demonstrates 4.1% gastric ulcer incidence vs. 13.2% for alendronate, making it the evidence-based oral bisphosphonate for GI-at-risk models. Available in high-purity, ready-to-ship batches for preclinical and translational bone metabolism studies.

Molecular Formula C7H10NNaO7P2
Molecular Weight 305.09 g/mol
CAS No. 122458-82-6
Cat. No. B10753166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronate Sodium
CAS122458-82-6
Molecular FormulaC7H10NNaO7P2
Molecular Weight305.09 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
InChIInChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1
InChIKeyDRFDPXKCEWYIAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risedronate Sodium CAS 122458-82-6: Comparative Efficacy and Procurement Rationale


Risedronate Sodium (CAS 122458-82-6) is a third-generation, orally administered pyridinyl bisphosphonate that inhibits osteoclast-mediated bone resorption. [1] Its clinical utility is established in the treatment and prevention of postmenopausal and glucocorticoid-induced osteoporosis, and in managing Paget's disease of bone. [2] Unlike many earlier bisphosphonates, risedronate lacks systemic metabolism, is excreted renally, and possesses a terminal skeletal half-life of approximately 480–561 hours, enabling once-weekly or once-monthly dosing regimens. [3]

Critical Procurement Considerations for Risedronate Sodium: Avoiding In-Class Substitution Pitfalls


While risedronate sodium belongs to the nitrogen-containing bisphosphonate class, direct substitution with other members like alendronate, ibandronate, or zoledronic acid is pharmacologically and clinically unwarranted. Bisphosphonates exhibit substantial heterogeneity in their binding affinity for hydroxyapatite, which governs their skeletal distribution, retention time, and offset of action. [1] For instance, risedronate demonstrates an intermediate affinity profile distinct from alendronate and zoledronic acid, translating to a unique clinical balance between rapid onset of fracture protection and a potentially shorter skeletal retention time that may mitigate long-term accumulation concerns. [2] Furthermore, significant differences exist in gastrointestinal tolerability and upper GI safety profiles among oral agents, as well as in the magnitude of non-vertebral fracture risk reduction. [3] The quantitative evidence below establishes the precise, verifiable differentiation that precludes casual in-class interchange.

Risedronate Sodium vs. Comparators: A Head-to-Head and Cross-Study Quantitative Evidence Guide for Scientific Selection


Superior Alkaline Phosphatase Normalization in Paget's Disease vs. Etidronate Disodium

In a double-blind, active-controlled trial of patients with moderate-to-severe Paget's disease, risedronate sodium 30 mg daily for 2 months demonstrated markedly superior normalization of serum alkaline phosphatase (a key marker of disease activity) compared to etidronate disodium 400 mg daily for 6 months. [1] At Day 180, 77% (43/56) of risedronate-treated patients achieved normalization, compared to 10.5% (6/57) of etidronate-treated patients (p < 0.001). Furthermore, at Day 540 (16 months post-therapy), 53% (17/32) of risedronate patients remained in biochemical remission, versus 14% (4/29) in the etidronate group. [1]

Paget's Disease Alkaline Phosphatase Biochemical Remission

Comparative Efficacy in Non-Vertebral Fracture Prevention: Risedronate vs. Alendronate, Ibandronate, and Zoledronate

A 2022 systematic review and network meta-analysis of 47,007 participants compared four bisphosphonates for fragility fracture prevention. [1] For non-vertebral fractures, risedronate demonstrated a hazard ratio (HR) of 0.70 (95% credible interval [CrI], 0.53–0.84) versus placebo. This efficacy was comparable to zoledronate (HR 0.71; 95% CrI, 0.61–0.81) and notably superior to both alendronate and ibandronate, which did not achieve statistically significant reductions in non-vertebral fractures in this updated analysis. [1] In contrast, for vertebral fractures, all four bisphosphonates showed benefit, with zoledronate (HR 0.38) demonstrating the greatest reduction, followed by risedronate (HR 0.45). [1]

Osteoporosis Non-Vertebral Fracture Network Meta-Analysis

Rapid Onset of Non-Vertebral Fracture Risk Reduction vs. Placebo

A post-hoc analysis of pooled data from 1,172 postmenopausal women with osteoporosis (lumbar spine T-score < -2.5) revealed a significant reduction in the risk of non-vertebral osteoporotic fractures with risedronate sodium 5 mg daily. [1] The risk reduction was evident as early as 6 months of treatment and reached 74% at 1 year (p=0.001, absolute risk reduction 3.3%). This early benefit distinguishes risedronate's clinical profile, as fracture protection is often assumed to require longer treatment durations. [1]

Non-Vertebral Fracture Rapid Onset Osteoporosis

Improved Upper GI Tolerability Compared to Alendronate: Endoscopic Gastric Ulcer Incidence

A head-to-head endoscopic study in postmenopausal women directly compared the gastroduodenal effects of risedronate sodium 5 mg daily versus alendronate 10 mg daily over 14 days. [1] The incidence of endoscopically confirmed gastric ulcers was significantly lower in the risedronate group (4.1%) compared to the alendronate group (13.2%), representing an absolute risk reduction of 9.1% (p < 0.05). This finding confirms a clinically meaningful difference in upper GI safety between these two commonly used oral bisphosphonates. [1]

Gastrointestinal Tolerability Safety Bisphosphonate Comparison

In Vitro Bone Affinity and Anti-Resorptive Potency: A Distinct Pharmacological Profile

The clinical behavior of bisphosphonates is governed by two key parameters: affinity for bone mineral (hydroxyapatite, HAP) and anti-resorptive potency. Risedronate occupies a unique middle ground in both domains. [1] Its affinity for HAP is intermediate (Ki = 85 μM), ranking lower than alendronate (Ki = 61 μM) and zoledronate (Ki = 81 μM), but higher than ibandronate (Ki = 116 μM). [2] Concurrently, its relative anti-resorptive potency is high, ranking second only to zoledronate (zoledronate > risedronate > ibandronate > alendronate). [3] This combination of moderate affinity with high potency is hypothesized to permit broader skeletal distribution and a potentially more rapid offset of effect upon discontinuation compared to high-affinity agents like alendronate and zoledronate, without sacrificing anti-fracture efficacy. [1]

Hydroxyapatite Affinity Anti-Resorptive Potency Bisphosphonate Pharmacology

Unique Oral Bioavailability and Food-Effect Profile

The oral bioavailability of risedronate sodium is extremely low and highly sensitive to food intake. Mean absolute oral bioavailability of a 30 mg tablet is 0.63% (90% CI: 0.54% to 0.75%). [1] When administered 30 minutes before breakfast, absorption is reduced by 55% compared to the fasting state. [1] A delayed-release formulation was developed to mitigate this strict fasting requirement. [2] In a comparative study, the bioavailability of the delayed-release 35 mg tablet decreased by only 30% when taken immediately after a high-fat breakfast, compared to administration 4 hours before a meal, providing a distinct dosing advantage for patients unable to adhere to strict fasting regimens. [2]

Pharmacokinetics Bioavailability Formulation

Targeted Application Scenarios for Risedronate Sodium Based on Differentiated Evidence


First-Line Therapy for Paget's Disease Requiring Rapid and Sustained Biochemical Remission

Risedronate sodium is the preferred bisphosphonate for Paget's disease of bone where rapid normalization of disease activity and durable remission are paramount. Based on direct comparative evidence showing a >7-fold higher biochemical normalization rate (77% vs. 10.5%) and superior long-term remission maintenance (53% vs. 14%) compared to etidronate, risedronate offers a more efficient 2-month treatment course, reducing the burden of long-term therapy. [1]

Prevention of Non-Vertebral Fractures in Osteoporotic Patients

For patient populations at high risk for non-vertebral fractures (e.g., those with a history of falls, peripheral T-scores, or glucocorticoid use), risedronate is a first-line candidate. Network meta-analysis confirms it is one of only two bisphosphonates (alongside zoledronic acid) with robust, statistically significant efficacy in reducing non-vertebral fracture risk (HR 0.70). [2] This evidence supports its selection over alendronate or ibandronate when non-vertebral fracture prevention is the primary clinical goal.

Oral Bisphosphonate Therapy in Patients with Upper GI Risk or Intolerance

When an oral bisphosphonate is indicated but concerns exist regarding upper gastrointestinal tolerability or safety, risedronate sodium is the evidence-based choice. A head-to-head endoscopic study demonstrated a significantly lower incidence of gastric ulceration compared to alendronate (4.1% vs. 13.2%). [3] This superior GI safety profile, combined with the option of a delayed-release formulation to further mitigate esophageal irritation, provides a clear procurement advantage for at-risk patient populations.

Scenarios Requiring Rapid Onset of Fracture Protection

In clinical or research settings where establishing rapid fracture protection is critical, risedronate's early onset of action provides a quantifiable benefit. Evidence demonstrates a significant reduction in non-vertebral fracture risk as early as 6 months, reaching a 74% reduction at 1 year. [4] This rapid efficacy is particularly relevant for patients with imminent fracture risk or in studies evaluating short-term outcomes, distinguishing risedronate from agents where clinical benefit accrues over a longer timeframe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risedronate Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.